Methyl 4-((2-chlorobenzyl)oxy)thiophene-2-carboxylate

Drug-likeness Lipophilicity Permeability

SAR studies using thiophene-2-carboxylate building blocks often fail when researchers overlook positional isomer effects on pharmacokinetic parameters. Methyl 4-((2-chlorobenzyl)oxy)thiophene-2-carboxylate (CAS 1707727-93-2) resolves this with quantifiable differentiation: • XLogP3 3.9, TPSA 63.8 Ų, zero HBD - optimal CNS penetration profile vs. the carboxylic acid analog (TPSA 74.8 Ų, HBD=1) • Ortho-Cl σ-hole geometry enables halogen bonding with backbone carbonyls/π-systems inaccessible to para-Cl isomers • Ortho-Cl sterically shields the benzylic methylene from oxidative metabolism - a stability advantage absent in des-chloro analogs Supplied ≥95% purity with full QA documentation and global shipping for rigorous med-chem programs.

Molecular Formula C13H11ClO3S
Molecular Weight 282.74 g/mol
Cat. No. B12070576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-((2-chlorobenzyl)oxy)thiophene-2-carboxylate
Molecular FormulaC13H11ClO3S
Molecular Weight282.74 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CS1)OCC2=CC=CC=C2Cl
InChIInChI=1S/C13H11ClO3S/c1-16-13(15)12-6-10(8-18-12)17-7-9-4-2-3-5-11(9)14/h2-6,8H,7H2,1H3
InChIKeyWUMQKIUQQRDSJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-((2-chlorobenzyl)oxy)thiophene-2-carboxylate – Physicochemical and Structural Profile


Methyl 4-((2-chlorobenzyl)oxy)thiophene-2-carboxylate (CAS 1707727-93-2) is a thiophene-2-carboxylate derivative bearing a 2-chlorobenzyl ether at the 4-position of the thiophene ring [1]. The compound (molecular formula C13H11ClO3S, MW 282.74 g/mol) is characterized by a computed XLogP3 of 3.9, zero hydrogen-bond donors, and a topological polar surface area (TPSA) of 63.8 Ų [1]. It is commercially supplied as a ≥95% purity building block for research and development applications .

Workflow Medicinal chemistry building block for thiophene scaffold exploration
Selection Controlled physicochemical tuning (lipophilicity, H-bond capacity) for SAR
Application Isomer-specific spatial probe and matched molecular pair analysis

Risks of Generic Substitution for Thiophene-2-carboxylate Building Blocks


Substitution of the 2-chlorobenzyl ether moiety on the thiophene-2-carboxylate scaffold profoundly alters key physicochemical determinants of pharmacokinetic behavior—lipophilicity (XLogP3), hydrogen-bonding capacity, and polar surface area—in ways that cannot be inferred from the core heterocycle alone [1][2]. Even positional isomerism (ortho- vs. para-chlorination) or ester-vs-acid interchange at the 2-position yields measurable differences in computed drug-likeness parameters that directly impact membrane permeability, metabolic stability, and off-target liability profiles [1][2]. Selecting a close analog without verifying these quantifiable differences introduces uncontrolled variables into any SAR investigation, making it impossible to attribute biological outcomes to the intended pharmacophore modification.

Chlorine Position Ortho vs. para isomerism may shift steric and electronic binding profiles despite identical global lipophilicity.
Ester vs. Acid Carboxylic acid interchange alters HBD count and TPSA, likely impacting permeability context and CNS exposure research fit.
Des-chloro Analog Lack of chlorine substituent removes a quantifiable lipophilicity handle and potential halogen-bonding interaction probe.

Quantitative Differentiation from Closest Structural Analogs


Lipophilicity and Hydrogen-Bond Donor Capacity vs. Carboxylic Acid Analog

The methyl ester form of the target compound exhibits a higher computed XLogP3 (3.9) compared to the free carboxylic acid analog 4-((2-chlorobenzyl)oxy)thiophene-2-carboxylic acid (XLogP3 = 3.6) [1][2]. Additionally, the target compound possesses zero hydrogen-bond donors (HBD = 0), whereas the carboxylic acid has one hydrogen-bond donor (HBD = 1) [1][2]. The topological polar surface area (TPSA) is 63.8 Ų for the target compound vs. 74.8 Ų for the acid analog [1][2].

Permeability Profile
Head-to-head
ΔXLogP3 = +0.3; ΔHBD = -1; ΔTPSA = -11.0 Ų
Supports CNS penetration research context relative to carboxylic acid.
Target compound vs. 4-((2-chlorobenzyl)oxy)thiophene-2-carboxylic acid; computed properties.
Drug-likeness Lipophilicity Permeability Medicinal Chemistry

Ortho-Chlorine Substitution vs. Para-Chloro Isomer

The target compound bears a chlorine substituent at the ortho (2-) position of the benzyl ring, distinguishing it from the para-chloro isomer (Methyl 4-((4-chlorobenzyl)oxy)thiophene-2-carboxylate, CAS 1708251-14-2) [1][2]. Both isomers exhibit identical computed XLogP3 (3.9) and TPSA (63.8 Ų), indicating that global lipophilicity is unchanged by chlorine positional isomerism [1][2]. However, the ortho-chloro substitution introduces a distinct steric environment and electronic dipole orientation at the ether linkage that can differentially influence target protein binding pocket complementarity, metabolic soft-spot accessibility (e.g., CYP-mediated oxidation), and conformational preferences of the benzyl ether side chain [1][2].

Spatial Probe
Reported comparison
ΔXLogP3 = 0; ΔTPSA = 0; distinct ortho steric/electronic environment
Enables controlled SAR attribution to spatial rather than partitioning effects.
Target compound vs. para-chloro isomer (CID 97618287); matched molecular pair context.
Isomer differentiation Structure-activity relationship ortho effect Medicinal Chemistry

Chlorinated vs. Unsubstituted Benzyl Ether Lipophilicity

Replacement of the unsubstituted benzyl group with a 2-chlorobenzyl group increases molecular weight from 248.30 to 282.74 g/mol and introduces a chlorine atom that alters electronic properties [1]. While direct computed XLogP3 comparison is unavailable due to absence of a standardized PubChem entry for the des-chloro analog, the well-documented π-contribution of aromatic chlorine (+0.71 log units for Cl on an aromatic ring [2]) predicts that the 2-chlorobenzyl derivative possesses significantly higher lipophilicity than the parent benzyl ether. This increased lipophilicity, coupled with the electron-withdrawing inductive effect of ortho-chlorine, can modulate metabolic stability, off-target binding, and solubility in a quantifiable direction relative to the des-chloro baseline.

Lipophilicity Tuning
Class-level inference
Estimated ΔLogP ≈ +0.71; ΔMW = +34.44 g/mol
Supports halogenation strategy context; data to verify for this specific scaffold.
Based on Hansch π-constant for aromatic Cl vs. des-chloro analog inference.
Lipophilicity tuning Halogenation LogP Medicinal Chemistry

Commercial Availability and Purity Grade

The target compound is commercially available from AK Scientific (AKSci Cat. 0655ED) with a minimum purity specification of 95%, supported by lot-specific certificates of analysis including SDS documentation . The compound is classified as non-hazardous for DOT/IATA transport and is recommended for long-term storage in a cool, dry place . In comparison, the para-chloro isomer (AKSci Cat. 0656ED) carries the same 95% purity specification, while the carboxylic acid analog (AKSci Cat. 0766DS) is also specified at 95% purity . The equivalence in commercial purity specifications across analogs means procurement decisions can be driven solely by the structural and physicochemical differentiation described above, rather than by quality discrepancies between vendors.

Commercial Purity
Supplier context
≥95% purity specification for target compound and structural analogs
Consistent quality benchmark supports structure-driven procurement choice.
AKSci catalog comparison; lot-specific COA documentation required.
Chemical procurement Quality control Building block Reproducibility

Application Scenarios Based on Differentiated Physicochemical Evidence


CNS-Penetrant Hit-to-Lead Programs

The target compound's XLogP3 of 3.9, coupled with zero hydrogen-bond donors and a TPSA of 63.8 Ų (well within the <90 Ų threshold associated with CNS penetration), makes it the preferred ester form when designing brain-penetrant candidates—a distinct advantage over the carboxylic acid analog (XLogP3 3.6, TPSA 74.8 Ų, HBD = 1) which falls closer to permeability-limiting thresholds . The methyl ester also serves as a pro-drug or late-stage diversification handle that the free acid cannot provide without additional synthetic steps .

SAR Exploration of ortho- vs. para-Chlorine Effects

When investigating the influence of halogen position on target engagement, metabolic stability, or selectivity, the target ortho-chloro compound (CID 97618286) and its para-chloro congener (CID 97618287) present a matched molecular pair with identical XLogP3 (3.9) and TPSA (63.8 Ų), differing only in the spatial orientation of the chlorine substituent . This enables attribution of any differential biological activity exclusively to steric and electronic positional effects rather than to changes in global partitioning behavior—an essential control in rigorous SAR studies .

Halogen-Bonding and Metabolic Stability Studies

The ortho-chlorine substitution pattern introduces a distinct halogen σ-hole geometry that can participate in halogen bonding with protein backbone carbonyls or π-systems, an interaction not geometrically accessible to the para-chloro isomer . Additionally, the ortho-chloro position is known to sterically shield the benzylic methylene from oxidative metabolism, potentially conferring a metabolic stability advantage over unsubstituted benzyl ethers . Procuring the ortho-chloro derivative specifically enables these mechanistic investigations that are not addressable with the des-chloro or para-chloro analogs.

Application
Selection Property
Validation Focus
CNS Penetrant Hit-to-Lead
Reported LogP / TPSA / HBD profile
CNS exposure model context and permeability assay review
SAR Spatial Probe Studies
Matched molecular pair (ortho vs. para) with controlled lipophilicity
Target binding pocket complementarity and selectivity endpoint interpretation
Halogen Bonding & Metabolism
Ortho-chloro steric and electronic environment
Metabolic soft-spot assay context and halogen-bonding interaction profiling
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